(2,6-dipyridin-2-ylpyridin-4-yl)methanol
Overview
Description
(2,6-dipyridin-2-ylpyridin-4-yl)methanol is a complex organic compound that features a pyridine ring system. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming stable complexes with various metal ions. The presence of multiple nitrogen atoms in the pyridine rings allows for strong coordination with metals, making it a valuable compound for various applications in catalysis, material science, and medicinal chemistry.
Mechanism of Action
Target of Action
It is known that 2,2’:6’,2’'-terpyridine, a related compound, acts as a tridentate ligand, coordinating with metal centers to form complexes .
Mode of Action
It can be inferred from the behavior of related compounds that it likely interacts with its targets through the formation of complexes, similar to 2,2’:6’,2’'-terpyridine .
Biochemical Pathways
It is known that related compounds can affect various biochemical pathways through their interactions with metal centers .
Result of Action
It is known that related compounds can have various effects at the molecular and cellular level due to their ability to form complexes with metal centers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-dipyridin-2-ylpyridin-4-yl)methanol typically involves the reaction of pyridine derivatives under controlled conditions. One common method involves the reaction of 2,6-dibromopyridine with a suitable nucleophile, such as a Grignard reagent or an organolithium compound, followed by hydrolysis to yield the desired methanol derivative. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, would be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2,6-dipyridin-2-ylpyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions, often requiring catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
(2,6-dipyridin-2-ylpyridin-4-yl)methanol has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties, useful in catalysis and material science.
Biology: The compound’s ability to form stable complexes with metal ions makes it valuable for studying metalloproteins and metalloenzymes.
Medicine: Its metal complexes are explored for potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, separation, and catalysis.
Comparison with Similar Compounds
Similar Compounds
2,2’6’,2’'-Terpyridine: A tridentate ligand with similar coordination properties, widely used in coordination chemistry.
2,6-Di(pyridin-4-yl)pyridine: Another pyridine-based ligand with comparable coordination abilities.
4,4’-Bipyridine: A bidentate ligand used in the formation of coordination polymers and metal-organic frameworks.
Uniqueness
(2,6-dipyridin-2-ylpyridin-4-yl)methanol is unique due to its specific structure, which allows for versatile coordination with various metal ions. The presence of the hydroxyl group adds an additional functional site, enabling further chemical modifications and enhancing its applicability in different fields. Its ability to form stable complexes with a wide range of metals makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2,6-dipyridin-2-ylpyridin-4-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c20-11-12-9-15(13-5-1-3-7-17-13)19-16(10-12)14-6-2-4-8-18-14/h1-10,20H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZXVXJRRVSLPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701288696 | |
Record name | [2,2′:6′,2′′-Terpyridine]-4′-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701288696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148332-32-5 | |
Record name | [2,2′:6′,2′′-Terpyridine]-4′-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148332-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2,2′:6′,2′′-Terpyridine]-4′-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701288696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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